molecular formula C11H11NOS B14541319 5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one CAS No. 62175-45-5

5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B14541319
CAS No.: 62175-45-5
M. Wt: 205.28 g/mol
InChI Key: WTTCRYPTLCABDL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes a thiazole ring substituted with dimethyl and phenyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea under basic conditions to form the thiazole ring. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the dimethyl substitution.

    5-Methyl-2-phenyl-1,3-thiazole: Contains only one methyl group.

    4-Phenyl-1,3-thiazole: Different substitution pattern on the thiazole ring.

Uniqueness

5,5-Dimethyl-2-phenyl-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 5-position and a phenyl group at the 2-position can lead to distinct steric and electronic effects compared to similar compounds.

Properties

CAS No.

62175-45-5

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C11H11NOS/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

WTTCRYPTLCABDL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N=C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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